molecular formula C26H22N2O3 B12470827 Ethyl 4-{[(6-methyl-2-phenylquinolin-4-yl)carbonyl]amino}benzoate

Ethyl 4-{[(6-methyl-2-phenylquinolin-4-yl)carbonyl]amino}benzoate

Cat. No.: B12470827
M. Wt: 410.5 g/mol
InChI Key: JIARQXULNRKOST-UHFFFAOYSA-N
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Description

ETHYL 4-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The amido group is introduced by reacting the quinoline derivative with an appropriate amine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 4-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)BENZOATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

ETHYL 4-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 4-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    2-Phenylquinoline: Similar structure but lacks the amido and ester groups.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

ETHYL 4-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)BENZOATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a quinoline core with amido and ester functionalities makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-[(6-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C26H22N2O3/c1-3-31-26(30)19-10-12-20(13-11-19)27-25(29)22-16-24(18-7-5-4-6-8-18)28-23-14-9-17(2)15-21(22)23/h4-16H,3H2,1-2H3,(H,27,29)

InChI Key

JIARQXULNRKOST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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